![molecular formula C8H14O2S B14213109 (2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid CAS No. 824429-31-4](/img/structure/B14213109.png)
(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid is an organic compound characterized by the presence of a but-3-en-1-yl group attached to a sulfanyl group, which is further connected to a 2-methylpropanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as but-3-en-1-yl halides and 2-methylpropanoic acid derivatives.
Formation of Sulfanyl Group: The but-3-en-1-yl halide undergoes a nucleophilic substitution reaction with a thiol compound to form the but-3-en-1-yl sulfanyl intermediate.
Coupling Reaction: The intermediate is then coupled with a 2-methylpropanoic acid derivative under suitable reaction conditions, such as the presence of a base and a suitable solvent, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
化学反応の分析
Types of Reactions
(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The but-3-en-1-yl group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as alkyl halides, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, alcohol derivatives.
Substitution: Substituted but-3-en-1-yl derivatives.
科学的研究の応用
(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the but-3-en-1-yl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid: Unique due to the presence of both a sulfanyl group and a but-3-en-1-yl group.
(2S)-3-[(But-3-en-1-yl)oxy]-2-methylpropanoic acid: Similar structure but with an oxy group instead of a sulfanyl group.
(2S)-3-[(But-3-en-1-yl)amino]-2-methylpropanoic acid: Contains an amino group in place of the sulfanyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfanyl group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
824429-31-4 |
|---|---|
分子式 |
C8H14O2S |
分子量 |
174.26 g/mol |
IUPAC名 |
(2S)-3-but-3-enylsulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C8H14O2S/c1-3-4-5-11-6-7(2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m1/s1 |
InChIキー |
XHFOVIDLSWUWAU-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](CSCCC=C)C(=O)O |
正規SMILES |
CC(CSCCC=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


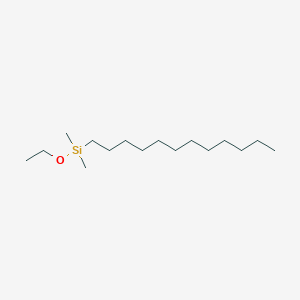
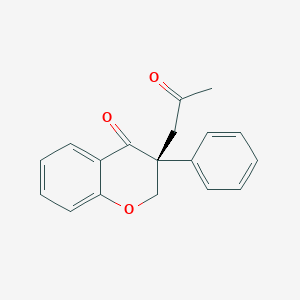
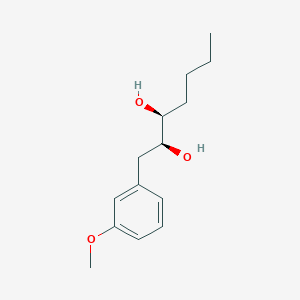
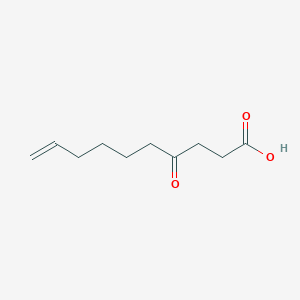

![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
![Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide](/img/structure/B14213068.png)
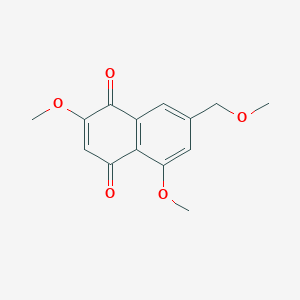
![Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester](/img/structure/B14213070.png)

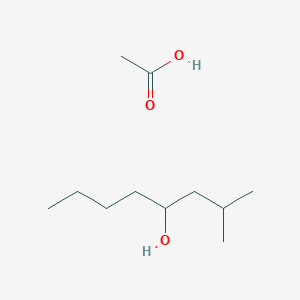

![{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane](/img/structure/B14213094.png)
![1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14213100.png)
